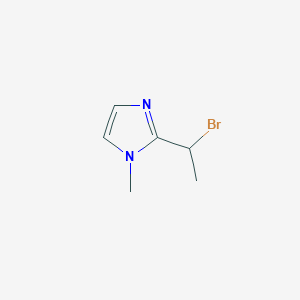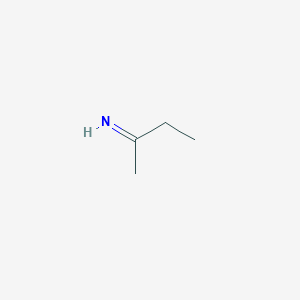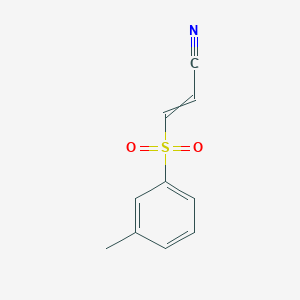![molecular formula C9H5NO2 B13957223 Benzofuro[3,2-D]isoxazole CAS No. 63666-48-8](/img/structure/B13957223.png)
Benzofuro[3,2-D]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuro[3,2-D]isoxazole is a heterocyclic compound that combines the structural features of benzofuran and isoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuro[3,2-D]isoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds, which forms the isoxazole ring. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzofuro[3,2-D]isoxazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
Benzofuro[3,2-D]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-cancer properties.
Mechanism of Action
The mechanism of action of Benzofuro[3,2-D]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Shares the benzofuran core but lacks the isoxazole ring.
Isoxazole: Contains the isoxazole ring but not the benzofuran structure.
Dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones: A related compound with additional fused rings, showing significant antimicrobial and anti-inflammatory activities.
Uniqueness
Benzofuro[3,2-D]isoxazole is unique due to its combined structural features of benzofuran and isoxazole, which confer distinct chemical and biological properties. This makes it a valuable scaffold for drug discovery and other applications.
Properties
CAS No. |
63666-48-8 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
[1]benzofuro[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5H |
InChI Key |
AGSFSRDWQNWBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)ON=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone](/img/structure/B13957159.png)


![1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one](/img/structure/B13957174.png)

![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13957186.png)
![2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13957193.png)
![2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13957209.png)



